9,10-Deepithio-9,10-didehydroacanthifolicin

CAS No.:

Cat. No.: VC13360179

Molecular Formula: C44H68O13

Molecular Weight: 805.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H68O13 |

|---|---|

| Molecular Weight | 805.0 g/mol |

| IUPAC Name | 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+ |

| Standard InChI Key | QNDVLZJODHBUFM-MDZDMXLPSA-N |

| Isomeric SMILES | CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

| SMILES | CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

| Canonical SMILES | CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

| Colorform | Crystals from dichloromethane/hexane; crystals from benzene-CHCl3 White crystals or powde |

| Melting Point | 171-175 °C; 164-166 °C 164 - 166 °C |

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

9,10-Deepithio-9,10-didehydroacanthifolicin is systematically named to reflect its complex polyether structure, characterized by a deepithio modification and conjugated double bonds. It is interchangeably referred to as okadaic acid (OA) in scientific literature, a designation derived from its initial isolation from the marine sponge Halichondria okadai . Additional synonyms include NSC-677083, though this identifier is less commonly used .

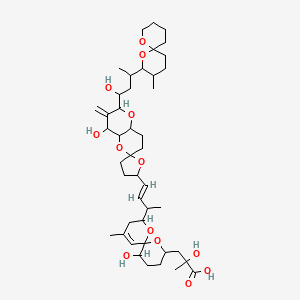

Molecular Characteristics

The compound’s molecular formula, , corresponds to a monoisotopic mass of 804.466 Da and an average molecular weight of 805.0 g/mol . Its structure comprises a 38-carbon polyether backbone with multiple cyclic ether rings, a feature shared with other marine toxins such as dinophysistoxins . The presence of a sodium salt form () enhances solubility in organic solvents like chloroform, methanol, and dimethyl sulfoxide (DMSO), though it remains insoluble in water .

Table 1: Key Physicochemical Properties of 9,10-Deepithio-9,10-Didehydroacanthifolicin

Biosynthesis and Synthetic Routes

Natural Biosynthesis

9,10-Deepithio-9,10-didehydroacanthifolicin is biosynthesized via polyketide synthase (PKS) pathways in marine dinoflagellates. These pathways involve sequential condensation of acetate and propionate units, followed by cyclization, oxidation, and sulfation modifications . The enzymatic machinery responsible for its production remains partially characterized, though homologs to bacterial PKS systems have been proposed .

Laboratory Synthesis

Total synthesis of 9,10-deepithio-9,10-didehydroacanthifolicin is challenging due to its structural complexity. Current approaches focus on modular assembly of polyether fragments through stereoselective epoxide-opening reactions and cross-coupling strategies. Synthetic analogs, such as methyl okadaate, have been developed to study structure-activity relationships, revealing that the carboxyl group at C-1 and the spiroketal system at C-19–C-27 are critical for phosphatase inhibition .

Mechanism of Action

Inhibition of Protein Phosphatases

The compound’s primary mechanism involves competitive inhibition of PP1 and PP2A, enzymes responsible for dephosphorylating serine/threonine residues on regulatory proteins . Binding occurs at the catalytic subunit of these phosphatases, with dissociation constants () in the nanomolar range:

Table 2: Inhibitory Potency Against Protein Phosphatases

| Phosphatase | IC (nM) | Selectivity vs. Other Phosphatases | Source |

|---|---|---|---|

| PP2A | 0.1–1.0 | 100–1,000-fold over PP1 | |

| PP1 | 10–15 | 10-fold over PP2B | |

| PP2B | >10,000 | Insensitive |

This inhibition leads to accumulation of phosphorylated proteins, altering activities of kinases (e.g., MAPK, CDKs) and transcription factors (e.g., NF-κB), thereby modulating cell proliferation, apoptosis, and immune responses .

Tumor-Promoting Activity

By disrupting phosphatase activity, 9,10-deepithio-9,10-didehydroacanthifolicin mimics tumor promotion through sustained activation of growth signals and evasion of apoptosis . It induces epidermal hyperplasia in murine models and enhances tumorigenesis in combination with initiators like 7,12-dimethylbenz[a]anthracene (DMBA) . Paradoxically, it also triggers apoptosis in certain cancer cells (e.g., breast carcinoma MCF-7) by hyperactivating stress-response pathways .

Biological and Research Applications

Cell Cycle and Apoptosis Studies

The compound is widely used to investigate cell cycle checkpoints. By inhibiting PP2A, it prevents dephosphorylation of cyclin-dependent kinases (CDKs), leading to G2/M arrest and apoptosis in neurons and myeloid cells . In contrast, it blocks glucocorticoid-induced apoptosis in T-cell hybridomas, highlighting context-dependent effects .

Neurobiological Research

9,10-Deepithio-9,10-didehydroacanthifolicin enhances neurotransmitter release at neuromuscular junctions and induces tau hyperphosphorylation, a hallmark of Alzheimer’s disease . These properties make it valuable for modeling neurodegenerative conditions and screening therapeutic agents.

Signal Transduction Pathways

Studies utilizing this inhibitor have elucidated roles of PP1/PP2A in nitric oxide synthesis, calcium signaling, and COX-2 gene activation . For example, it upregulates COX-2 expression in macrophages, linking phosphatase activity to inflammatory responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume